(2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
Boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, is a boronic acid derivative that features a phenyl ring substituted with cyclopropyl, methoxy, and trifluoromethyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, typically involves the introduction of boronic acid functionality to a pre-formed aromatic ring. One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .
Industrial Production Methods
Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of boronic acids can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: For reduction reactions.
Bases: Such as potassium carbonate in cross-coupling reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Hydrocarbons: Formed in reduction reactions.
Scientific Research Applications
Boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, has several scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, involves its ability to form reversible covalent bonds with biological targets. This interaction is often mediated through the formation of boronate esters with diols or other nucleophiles. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-Methoxyphenylboronic Acid: Similar structure but lacks the cyclopropyl and trifluoromethyl groups.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the cyclopropyl and methoxy groups.
Uniqueness
Boronic acid, B-[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]-, is unique due to the presence of cyclopropyl, methoxy, and trifluoromethyl groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other boronic acids .
Properties
Molecular Formula |
C11H12BF3O3 |
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Molecular Weight |
260.02 g/mol |
IUPAC Name |
[2-cyclopropyl-6-methoxy-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF3O3/c1-18-9-5-7(11(13,14)15)4-8(6-2-3-6)10(9)12(16)17/h4-6,16-17H,2-3H2,1H3 |
InChI Key |
ZHQWLYNWCRXVRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C(F)(F)F)C2CC2)(O)O |
Origin of Product |
United States |
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